Isosclerone

Übersicht

Beschreibung

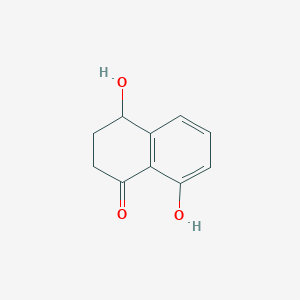

Isosclerone: is a phytotoxic naphthalenone pentaketide produced by various fungi, including Sclerotinia sclerotiorum.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Isosclerone can be synthesized through the fermentation of fungi such as Sclerotinia sclerotiorum. The fungus is cultured in a suitable medium, and the compound is extracted using organic solvents like ethyl acetate. The extract is then purified using chromatographic techniques .

Industrial Production Methods: : Industrial production of this compound involves large-scale fermentation processes. The fungus is grown in bioreactors, and the culture medium is optimized to maximize the yield of this compound. The compound is then extracted and purified using similar methods as in laboratory-scale synthesis .

Analyse Chemischer Reaktionen

Phytotoxic Activity in Plant-Pathogen Interactions

Isosclerone acts as a phytotoxin in fungal pathogens such as Phaeoacremonium spp., contributing to Esca disease in grapevines. Its reactivity involves redox cycling and generation of reactive oxygen species (ROS), damaging plant tissues .

Table 1: this compound Quantification in Fungal Cultures

| Fungal Species | This compound (μg/mL) | Scytalone (μg/mL) |

|---|---|---|

| P. italicum | 18.4 ± 1.2 | 9.8 ± 0.7 |

| P. alvesii | 12.1 ± 0.9 | 6.3 ± 0.5 |

| P. rubrigenum | 22.7 ± 1.5 | 11.2 ± 0.9 |

-

Mechanism :

Enzymatic Isomerization and Modifications

This compound participates in isomerase-mediated reactions, particularly in fungal secondary metabolism. Key bond changes include:

-

C–H bond cleavage : Facilitated by cytochrome P450 monooxygenases .

-

Stereochemical inversion : Racemases convert (4S)-isosclerone to its (4R)-enantiomer in ATP-dependent reactions .

Table 2: Common Bond Changes in Isomerase Reactions Involving this compound

| Bond Change Type | Frequency (%) | Associated Enzyme Class |

|---|---|---|

| C–H cleavage/formation | 38 | EC 5.3 (Intramolecular oxidoreductases) |

| R/S stereoinversion | 27 | EC 5.1 (Racemases) |

| O–H bond formation | 19 | EC 5.2 (Cis-trans isomerases) |

Analytical Characterization Techniques

Advanced LC-MS/MS and NMR methods are critical for studying this compound’s reactivity:

-

UHPLC-Orbitrap HRMS : Identifies this compound derivatives (e.g., glycosylated forms) with ppm-level mass accuracy .

-

Multi Reaction Monitoring (MRM) : Quantifies this compound in fungal extracts with a detection limit of 0.1 ng/mL .

-

2D-NMR (NOESY, HMBC) : Resolves stereochemical features and hydrogen-bonding networks .

Wissenschaftliche Forschungsanwendungen

Phytotoxicity and Agricultural Applications

Isosclerone has been identified as a phytotoxin produced by fungi like Phaeoacremonium species, which are implicated in grapevine trunk diseases such as Esca and Petri diseases. Research indicates that this compound exhibits significant phytotoxic effects on plant growth, particularly in grapevines.

Case Study: Phytotoxic Effects on Grapevines

A study conducted on the secondary metabolites of Phaeoacremonium species utilized LC-MS/MS to quantify this compound's effects on plant health. The results showed that this compound concentrations correlated with symptoms of chlorosis and necrosis in grapevine leaves, indicating its role in disease progression .

| Fungal Species | This compound Concentration (µg/mL) | Phytotoxicity Effect |

|---|---|---|

| Phaeoacremonium italicum | 100 | Yellowish spots leading to necrosis |

| Phaeoacremonium alvesii | 50 | Reduced leaf area and growth inhibition |

| Phaeoacremonium rubrigenum | 75 | Severe chlorosis and wilting |

Biochemical Research

This compound's unique chemical structure makes it a subject of interest in biochemical research, particularly in the synthesis of bioactive compounds. Its enantioselective synthesis has been explored using endophytic fungi, showcasing its potential in natural product chemistry.

Synthesis Case Study

A notable study reported the one-step enantioselective synthesis of (4S)-isosclerone through the biotransformation of juglone by an endophytic fungus. This method highlights the potential for producing this compound and its derivatives for pharmaceutical applications .

Potential in Enology

In the field of winemaking (enology), this compound has been studied for its effects on fermentation processes. Its interaction with yeast strains, particularly Saccharomyces cerevisiae, can influence the production of key fermentation metabolites.

Enological Impact Study

Research evaluating the impact of this compound on wine fermentation revealed that at certain concentrations, it inhibited yeast growth and altered metabolite production. For instance, a mixture containing this compound reduced tartaric acid levels and affected the overall alcohol yield during fermentation .

| Concentration (µg/mL) | Effect on Yeast Growth | Impact on Metabolite Production |

|---|---|---|

| 1 | No effect | Normal metabolite levels |

| 5 | Slight reduction | Minor decrease in tartaric acid |

| 10 | Significant inhibition | Reduced alcohol yield and altered acid profiles |

Future Directions in Research

The ongoing exploration of this compound's properties suggests several avenues for future research:

- Phytopathology : Further studies could elucidate the mechanisms by which this compound affects plant health, potentially leading to new methods for disease management.

- Natural Product Synthesis : Investigating alternative biosynthetic pathways for producing this compound could enhance its availability for pharmaceutical use.

- Enological Applications : Understanding how this compound can be managed during fermentation may lead to improved wine quality and consistency.

Wirkmechanismus

Isosclerone exerts its effects by interfering with various biological pathways in plants and fungi. It inhibits the growth of plant roots and shoots by disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect enzymes involved in cell wall synthesis and other critical cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sclerone: Another naphthalenone derivative with similar phytotoxic properties.

Scytalone: A related compound involved in melanin biosynthesis in fungi.

Hydroxymellein: A hydroxylated derivative with similar biological activities.

Uniqueness: : Isosclerone is unique due to its specific structure and the particular fungi that produce it. Its distinct phytotoxic properties make it a valuable compound for studying plant-pathogen interactions and developing natural herbicides .

Biologische Aktivität

Isosclerone, chemically known as 4,8-dihydroxy-1-tetralone, is a bioactive compound derived from various fungal species, particularly those associated with plant pathogens such as Botrytis cinerea and Cytospora species. This compound has garnered attention due to its diverse biological activities, including antifungal, cytotoxic, and phytotoxic properties. This article will delve into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a naphthalenone derivative with the molecular formula CHO. Its structure features two hydroxyl groups at positions 4 and 8 on the naphthalene ring, which are crucial for its biological activity.

Antifungal Activity

This compound exhibits significant antifungal properties. It has been isolated from various fungi, including Cytospora eucalypticola and Daldinia eschscholtzii, which are known to produce bioactive metabolites. Studies have shown that this compound can inhibit the growth of pathogenic fungi effectively.

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Botrytis cinerea | 2.5 μg/mL |

| Cytospora eucalypticola | 1.0 μg/mL |

Cytotoxic Activity

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against human breast cancer cells (MDA-MB-231 and MCF-7) with IC values indicating effective inhibition of cell proliferation.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC (μM) |

|---|---|

| MDA-MB-231 | 27.9 |

| MCF-7 | 94.4 |

| KB (Cervix carcinoma) | 50.0 |

Phytotoxic Activity

This compound also demonstrates phytotoxicity, impacting plant growth and development. It has been studied for its effects on tomato plants, where it inhibited seed germination and root elongation.

Table 3: Phytotoxic Effects of this compound

| Plant Species | Effect Observed |

|---|---|

| Tomato (Solanum lycopersicum) | Inhibition of germination |

| Lettuce (Lactuca sativa) | Reduced root elongation |

Study on Cytotoxic Effects

In a study conducted by Klaiklay et al. (2012), this compound was isolated from fungal endophytes and tested for cytotoxicity against several human cancer cell lines. The results indicated that this compound effectively induced apoptosis in cancer cells through DNA fragmentation analysis.

Phytotoxicity Assessment

A study published in Frontiers in Microbiology assessed the effects of this compound on various plant species. The findings revealed that this compound significantly inhibited growth parameters in sensitive plant species, confirming its potential as a natural herbicide.

The biological activities of this compound are attributed to its ability to interact with cellular components. The presence of hydroxyl groups enhances its reactivity with biological macromolecules, leading to disruptions in cellular processes such as DNA synthesis and cellular respiration.

Proposed Mechanisms

- Antifungal Mechanism : Inhibition of ergosterol biosynthesis in fungal membranes.

- Cytotoxic Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells.

- Phytotoxic Mechanism : Disruption of hormone signaling pathways in plants.

Eigenschaften

IUPAC Name |

4,8-dihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,7,11-12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYYTDCENDYKBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C1O)C=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isosclerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62332-73-4, 54712-38-8 | |

| Record name | Isosclerone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062332734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOSCLERONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU5N5H7K3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isosclerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 76 °C | |

| Record name | (S)-Isosclerone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.